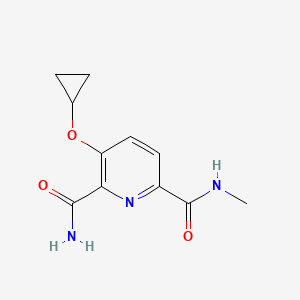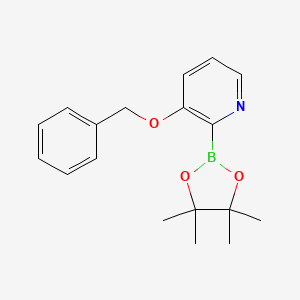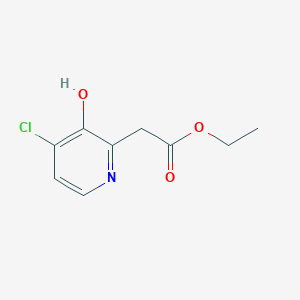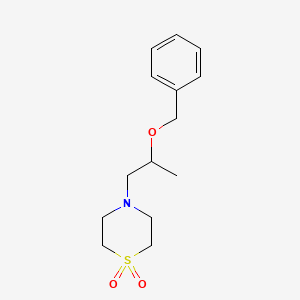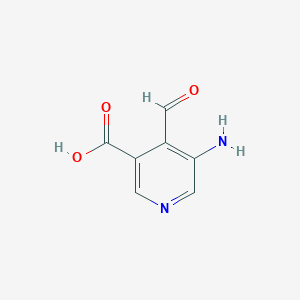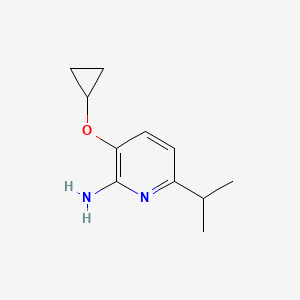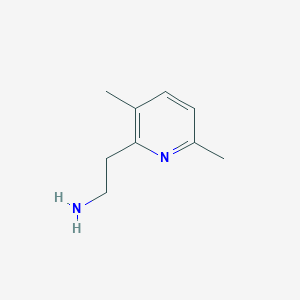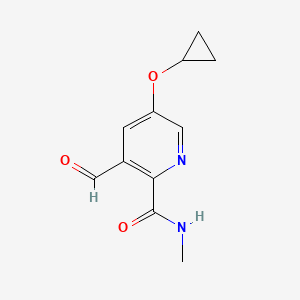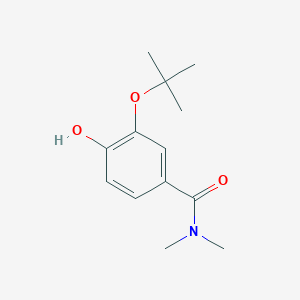
3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.297 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 3-tert-butoxy-4-hydroxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 3-tert-butoxy-4-oxo-N,N-dimethylbenzamide, while reduction of the amide group can produce 3-tert-butoxy-4-hydroxy-N,N-dimethylamine .
Scientific Research Applications
3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins, while the amide group can interact with enzymes, potentially inhibiting their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-4-hydroxyanisole: An antioxidant used in food and cosmetics.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Used in the synthesis of antistress agents.
Uniqueness
3-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
4-hydroxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-9(6-7-10(11)15)12(16)14(4)5/h6-8,15H,1-5H3 |
InChI Key |
QWACSKAWBLQWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


